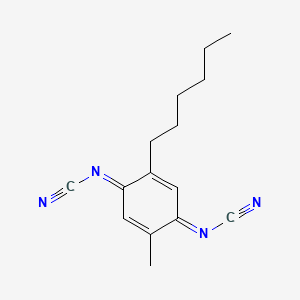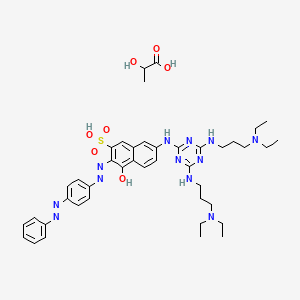
conotoxin GS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conotoxin GS is a neurotoxic peptide isolated from the venom of the marine cone snail, Conus geographus . It is a 34-residue polypeptide that interacts with the extracellular entrance of skeletal muscle sodium channels to prevent sodium ion conduction . It has a four-loop structural framework .
Synthesis Analysis
The chemical synthesis of conotoxins like GS is complicated due to the possibility of three disulfide bond isomers . Inefficient folding methods can lead to poor recovery of the pharmacologically active isomer . To achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions . Strategies to enhance their stability, including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer, have been successful .Molecular Structure Analysis
The molecular structure of this compound has been determined using solution NMR . It has a unique structure with four loops, differing from the characteristic three-loop framework of other conotoxins .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of conotoxins like GS typically involve the formation and manipulation of disulfide bonds . The formation of these bonds is crucial for the biological activity of the conotoxins .Physical and Chemical Properties Analysis
Conotoxins like GS are small peptides consisting of 10 to 30 amino acid residues . They typically have one or more disulfide bonds, which contribute to their rigid and well-defined three-dimensional structures .Mechanism of Action
Safety and Hazards
According to the Safety Data Sheet (SDS) for conotoxin GS, personal protective equipment including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves should be worn when handling this substance . It should not be discharged into the environment without proper waste water treatment .
Future Directions
The future of conotoxin GS research lies in the identification and characterization of new conotoxins . Machine learning methods are being used to predict conotoxin types based on sequence information . Additionally, conotoxins are being explored for their potential as therapeutics in various diseases of the central nervous system, including pain and tobacco addiction .
Properties
CAS No. |
115757-31-8 |
|---|---|
Molecular Formula |
C139H232N52O48S7 |
Molecular Weight |
3624.121 |
InChI |
InChI=1S/C139H232N52O48S7/c1-10-63(6)105(129(230)163-44-97(199)165-65(8)107(208)177-79(37-66-43-153-60-164-66)119(220)178-80(40-69(133(234)235)134(236)237)120(221)179-81(42-103(205)206)121(222)187-104(62(4)5)135(238)239)188-126(227)89(58-244)184-113(214)72(18-11-12-29-140)171-116(217)75(24-26-94(142)196)175-127(228)91-23-17-34-189(91)130(231)82(41-96(144)198)169-101(203)48-158-108(209)70(19-13-30-154-136(145)146)167-99(201)46-162-112(213)85(54-240)182-114(215)73(21-15-32-156-138(149)150)172-118(219)78(36-61(2)3)168-100(202)47-160-110(211)77(28-35-246-9)174-123(224)87(56-242)185-125(226)88(57-243)183-117(218)76(25-27-95(143)197)176-128(229)92-38-67(194)50-190(92)132(233)93-39-68(195)51-191(93)131(232)90(59-245)186-115(216)74(22-16-33-157-139(151)152)173-122(223)84(53-193)170-102(204)49-159-109(210)71(20-14-31-155-137(147)148)166-98(200)45-161-111(212)83(52-192)180-124(225)86(55-241)181-106(207)64(7)141/h43,60-65,67-93,104-105,192-195,240-245H,10-42,44-59,140-141H2,1-9H3,(H2,142,196)(H2,143,197)(H2,144,198)(H,153,164)(H,158,209)(H,159,210)(H,160,211)(H,161,212)(H,162,213)(H,163,230)(H,165,199)(H,166,200)(H,167,201)(H,168,202)(H,169,203)(H,170,204)(H,171,217)(H,172,219)(H,173,223)(H,174,224)(H,175,228)(H,176,229)(H,177,208)(H,178,220)(H,179,221)(H,180,225)(H,181,207)(H,182,215)(H,183,218)(H,184,214)(H,185,226)(H,186,216)(H,187,222)(H,188,227)(H,205,206)(H,234,235)(H,236,237)(H,238,239)(H4,145,146,154)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)/t63-,64-,65-,67+,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,104-,105-/m0/s1 |
InChI Key |
NSHRQOTWEKWWEM-BJBMPNBASA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C4CC(CN4C(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C)N)O)O |
Synonyms |
conotoxin GS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)


